Product packaging for O-Desmethyl-O-ethylAlbendazole(Cat. No.:CAS No. 139751-05-6)

O-Desmethyl-O-ethylAlbendazole

Cat. No.: B106192
CAS No.: 139751-05-6
M. Wt: 279.36 g/mol
InChI Key: BVPQMOQWGJCZGZ-UHFFFAOYSA-N
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Description

Contextualization within Benzimidazole (B57391) Anthelmintic Metabolism and Analog Research

Benzimidazoles are a class of broad-spectrum anthelmintic drugs widely used in both human and veterinary medicine to treat infections caused by parasitic worms. nih.govmsdvetmanual.com Albendazole (B1665689), a prominent member of this class, undergoes extensive metabolism in the body, primarily in the liver. ijisrt.comdrugbank.com This biotransformation is crucial as the parent compound, albendazole, is often short-lived, and its metabolites are the predominant forms found in tissues and bodily fluids. nih.gov

The metabolism of benzimidazoles like albendazole is a complex process involving various enzymatic reactions, primarily mediated by the cytochrome P450 family and microsomal flavin monooxygenases. nih.gov These reactions typically involve oxidation, hydrolysis, and hydroxylation. msdvetmanual.com For albendazole, the primary metabolic pathway involves oxidation to albendazole sulfoxide (B87167), which is the main active metabolite, and then further oxidation to the inactive albendazole sulfone. ijisrt.commdpi.com

O-Desmethyl-O-ethylAlbendazole emerges in this context as a potential metabolite or an impurity related to the synthesis or degradation of albendazole or its analogs. The study of such compounds is integral to understanding the complete metabolic fate of the parent drug. Research into the various metabolites of benzimidazoles is essential for a comprehensive understanding of their efficacy and disposition within the body. nih.gov

Significance of Studying Specific Metabolites and Impurities in Medicinal Chemistry

Furthermore, the metabolic profile of a drug can influence its safety. Some metabolites can be toxic, leading to adverse effects. acs.org Therefore, identifying and characterizing all significant metabolites is a key part of the safety assessment of any new drug. acs.org The process of metabolism generally aims to convert lipophilic compounds into more hydrophilic (water-soluble) products that can be more easily excreted from the body. nih.gov This transformation is typically categorized into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). acs.orgpressbooks.pub

Impurities in a drug substance, whether they are process-related from synthesis or degradation products, must also be meticulously studied. These impurities can have their own pharmacological or toxicological effects, potentially impacting the safety and efficacy of the final pharmaceutical product. Regulatory bodies require thorough characterization and control of impurities in active pharmaceutical ingredients (APIs).

Historical Research Trajectories of Albendazole and its Derived Compounds

Albendazole was first synthesized in 1972 and has since become one of the most widely used benzimidazole anthelmintics due to its broad spectrum of activity and affordability. usp-pqm.orgjocpr.com It is included on the World Health Organization's List of Essential Medicines. usp-pqm.orgwikipedia.org

Initial research on albendazole focused on its anthelmintic efficacy and establishing its primary metabolic pathway to albendazole sulfoxide and albendazole sulfone. ijisrt.commdpi.com Over time, research has expanded to include more detailed investigations into its pharmacokinetics, the identification of minor metabolites, and the development of analytical methods for their detection. mdpi.comnih.govnih.gov

The quest to improve the bioavailability of albendazole, which is poorly water-soluble, has also been a significant research area. jocpr.com This has led to the exploration of different formulations and the synthesis of prodrugs—inactive compounds that are converted into the active drug in the body. jocpr.com The study of various albendazole derivatives and related compounds, including potential metabolites and impurities like this compound, is a natural progression of this research, aiming for a more complete understanding of this important drug. jocpr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3O2S B106192 O-Desmethyl-O-ethylAlbendazole CAS No. 139751-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPQMOQWGJCZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for O Desmethyl O Ethylalbendazole

Synthetic Routes and Chemical Methodologies for O-Desmethyl-O-ethylalbendazole Production

The synthesis of this compound, chemically known as ethyl N-(5-propylsulfanyl-1H-benzimidazol-2-yl)carbamate cymitquimica.com, involves creating a benzimidazole (B57391) core and attaching the appropriate functional groups. The methodologies can be broadly categorized into conventional approaches, which are variations of the original albendazole (B1665689) synthesis, and advanced techniques that offer improved efficiency and greener profiles.

Conventional Synthetic Approaches

The conventional synthesis of this compound is not commonly documented as a primary target but can be inferred from the established routes for albendazole. The process is a multi-step sequence that builds the molecule systematically.

A typical pathway starts with 2-nitroaniline, which undergoes thiocyanation followed by S-alkylation with n-propyl bromide to yield 4-(propylthio)-2-nitroaniline. e-journals.in The critical subsequent steps are:

Reduction of the Nitro Group: The nitro group of 4-(propylthio)-2-nitroaniline is reduced to an amine, forming 4-(propylthio)benzene-1,2-diamine. This reduction is traditionally achieved using reagents like sodium hydrosulfide (B80085) or iron in acidic media. ijisrt.comgoogle.com

Cyclization and Carbamate (B1207046) Formation: The resulting diamine is then cyclized to form the benzimidazole ring. This is the key step where the ethyl carbamate moiety is introduced. Instead of methyl-N-cyanocarbamate or methyl chloroformate used for albendazole, an ethylating agent such as ethyl chloroformate or S-ethylisothiourea is reacted with the diamine under basic conditions to yield this compound. ijisrt.com

A patent for albendazole preparation highlights the importance of the solvent system, noting that using n-propanol can prevent the formation of undesired methylthio impurities that arise when methanol (B129727) is used. google.com This underscores how the choice of reagents and solvents in conventional methods is critical to directing the synthesis towards the desired product.

Advanced Chemical Synthesis Techniques and Innovations

Modern organic synthesis offers numerous advanced methods that can be applied to the production of this compound, primarily focusing on the efficient construction of the core benzimidazole ring. These techniques provide advantages like shorter reaction times, higher yields, and milder reaction conditions. rsc.orgrasayanjournal.co.in

Key innovations include:

Catalytic Systems: A wide array of catalysts have been developed to facilitate the condensation of o-phenylenediamines with aldehydes or other C1 sources. These include nano-Fe2O3, bismuth nitrate, and various metal-organic frameworks which can be recycled and often allow the reaction to proceed under solvent-free conditions. rsc.orgrasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for benzimidazole formation compared to conventional heating, often by as much as 96-98%, while also increasing yields.

Green Chemistry Approaches: Environmentally benign methods are increasingly being developed. One novel strategy uses D-glucose as a renewable C1 source for the cyclization with o-phenylenediamine (B120857) in water, offering excellent yields and a sustainable profile.

These advanced methods provide powerful tools for synthesizing the benzimidazole backbone of this compound with greater efficiency and environmental consideration than conventional routes.

Role of this compound as a Pharmaceutical Impurity in Synthesis Research

In the context of pharmaceutical manufacturing, impurities are undesirable chemicals that can affect the quality and safety of the final drug product. ijisrt.com International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or more. e-journals.in

This compound is not a typical metabolite or degradation product of albendazole but can arise as a process-related impurity during its synthesis. Its formation is analogous to other known process-related impurities of albendazole, such as impurity F (methyl [5-(methylthio)-1H-benzimidazol-2-yl]carbamate), which forms from methyl halide contamination. e-journals.in

The presence of this compound as an impurity in albendazole batches would likely result from the contamination of the reaction mixture with ethanol (B145695) or ethylating reagents during the final carbamoylation step. If ethyl chloroformate is present alongside the intended methyl chloroformate, or if ethanol is used as a solvent, a portion of the intermediate will be converted to the ethyl carbamate derivative instead of the desired methyl carbamate (albendazole).

Table 1: Comparison of Albendazole and a Potential Process-Related Impurity

Feature Albendazole (API) This compound (Impurity)
Chemical Name Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate Ethyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate
Molecular Formula C₁₂H₁₅N₃O₂S C₁₃H₁₇N₃O₂S
Carbamate Group Methyl carbamate (-NHCOOCH₃) Ethyl carbamate (-NHCOOCH₂CH₃)
Origin Active Pharmaceutical Ingredient Process-related impurity from ethanol/ethylating agent contamination

Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Exploration

While specific research focusing on the derivatization of this compound is limited, the broader field of benzimidazole chemistry provides a clear framework for designing and synthesizing its analogs to explore structure-activity relationships (SAR). The goal of such exploration is often to enhance therapeutic efficacy, improve pharmacokinetic properties, or reduce toxicity. nih.gov

Strategies for Structural Modification and Diversification

Structural modification of this compound can be systematically approached by targeting different parts of the molecule. Key strategies include altering hydrophobicity, hydrogen bonding capacity, and molecular size to modulate biological activity. nih.gov

Common diversification strategies for the benzimidazole scaffold include:

Modification at the N-1 Position: The N-H group of the imidazole (B134444) ring can be alkylated or acylated. A general method involves reacting the parent molecule with a substituted amine or alcohol in the presence of a base like potassium hydroxide.

Variation of the C-5 Substituent: The propylthio group (-S-CH₂CH₂CH₃) at the C-5 position is a key site for modification. Analogs can be created by varying the length of the alkyl chain, introducing branching, or replacing the sulfur atom with sulfoxide (B87167) (SO) or sulfone (SO₂) groups through controlled oxidation. e-journals.in

Alteration of the Carbamate Chain: The ethyl group of the carbamate moiety can be replaced with other alkyl or aryl groups to study its impact on target binding and solubility.

Substitution on the Benzene (B151609) Ring: The aromatic protons on the benzene ring can be substituted with various functional groups (e.g., halogens, nitro, amino groups) to modulate the electronic properties of the molecule.

Table 2: Potential Sites and Strategies for this compound Modification

Modification Site Chemical Strategy Potential Outcome
N-1 Position of Imidazole Alkylation, Acylation Altered solubility and metabolic stability
C-5 Propylthio Chain Oxidation (to sulfoxide/sulfone), Chain length variation Modified lipophilicity and target interaction
C-2 Ethyl Carbamate Use of different alcohol-derived chloroformates Changes in hydrogen bonding and potency
Benzene Ring (C-4, C-6, C-7) Electrophilic aromatic substitution Modulated electronic properties and target binding

These synthetic strategies allow for the creation of a diverse library of analogs, enabling researchers to systematically investigate how each part of the molecule contributes to its biological activity.

Advanced Analytical Methodologies for O Desmethyl O Ethylalbendazole Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. openaccessjournals.com This separation is achieved based on the differential distribution of the analyte between a stationary phase and a mobile phase. wikipedia.orgetamu.edu For a compound like O-Desmethyl-O-ethylAlbendazole, both liquid and gas chromatography methodologies can be employed, each with its specific advantages.

Liquid Chromatography (LC) Methodologieswikipedia.orgmdpi.comnih.gov

Liquid chromatography (LC) is a powerful separation technique where the mobile phase is a liquid. wikipedia.org It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com It operates on the principle of distributing sample components between a stationary phase, packed in a column, and a liquid mobile phase that is pumped through the column at high pressure. openaccessjournals.com

For the analysis of this compound, a typical HPLC method would involve a reversed-phase C18 column. In one such method, a retention time of 8.2–8.5 minutes was observed using a C18 column with an acetonitrile (B52724)/water mobile phase. The use of a photodiode array (PDA) detector allows for the monitoring of the elution at a specific wavelength, often around 254 nm for compounds with aromatic structures. ejgm.co.uk The precision and accuracy of HPLC methods make them suitable for quantitative analysis, achieving purity levels of ≥99.5% by area normalization for industrial batches of this compound.

Table 1: Example HPLC Method Parameters for Benzimidazole (B57391) Derivatives

Parameter Condition Reference
Stationary Phase C18 RP-Thermo, 5µm, 250 mm x 4.6 mm ejgm.co.uk
Mobile Phase Water:Methanol (B129727):Acetonitrile (84:1:15 v/v/v) ejgm.co.uk
Flow Rate 1.0 mL/min ejgm.co.uk
Detection PDA at 254 nm ejgm.co.uk
Injection Volume 20 µL ejgm.co.uk

This table presents a general HPLC method that can be adapted for the analysis of benzimidazole derivatives like this compound.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). researchgate.net This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net The underlying principle of UPLC is based on the Van Deemter equation, which relates linear velocity to plate height, demonstrating that smaller particles lead to more efficient separations. researchgate.net

For this compound analysis, a UPLC method would offer faster run times and reduced solvent consumption. researchgate.net A typical UPLC system can operate at much higher pressures than HPLC systems. The use of columns like the Acquity UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) with a suitable mobile phase, such as a mixture of acetonitrile and a buffer, allows for rapid and efficient separation. Detection is often performed using a PDA detector or, for higher sensitivity and specificity, a mass spectrometer.

Table 2: Comparison of HPLC and UPLC

Feature HPLC UPLC Reference
Particle Size 3-5 µm < 2 µm researchgate.net
Pressure Lower Higher researchgate.net
Resolution Good Excellent
Analysis Time Longer Shorter
Solvent Consumption Higher Lower researchgate.net

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a separation technique where the mobile phase is an inert gas, such as helium or nitrogen. etamu.edu The sample is vaporized and carried by the gas through a column containing a stationary phase. etamu.edu Separation occurs based on the compound's volatility and interaction with the stationary phase. etamu.edu

While LC is generally preferred for compounds like this compound due to their relatively low volatility, GC can be employed, often requiring derivatization to increase the analyte's volatility and thermal stability. nih.gov GC-based metabolomics is effective for identifying and quantifying small-molecule metabolites (<650 Da), a category that includes various drugs and their derivatives. nih.gov When coupled with a mass spectrometer, GC-MS provides powerful analytical capabilities for identifying unknown compounds through their fragmentation patterns. etamu.edunih.gov

Mass Spectrometry (MS) Approacheswikipedia.orgmdpi.comnih.govresearchgate.netjchemrev.com

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is a highly sensitive and selective technique used for both qualitative and quantitative analysis. frontiersin.orgpitt.edu In the context of this compound analysis, MS is invaluable for confirming the molecular weight and elucidating the structure of the compound and its metabolites. nih.gov

The basic components of a mass spectrometer include an ion source, a mass analyzer, and a detector. msu.edu The ion source converts the sample molecules into gas-phase ions. msu.edu The mass analyzer separates these ions based on their m/z ratio, and the detector measures the abundance of each ion. msu.edu

Single-Stage Mass Spectrometry Applications

Single-stage mass spectrometry involves a single mass analyzer and is sufficient for determining the molecular weight of a compound. jchemrev.comuakron.edu In this process, the sample is ionized, and the resulting molecular ion's m/z is measured. For this compound, a molecular ion peak at an m/z of 279.36 (M⁺) has been reported.

This technique can confirm the identity of a known compound by matching its measured molecular weight to the theoretical value. The information obtained from single-stage MS is often represented as a mass spectrum, which is a plot of ion abundance versus m/z. While single-stage MS provides molecular weight information, it does not typically provide detailed structural information, which is often obtained through tandem mass spectrometry (MS/MS). uakron.edu

Table 3: Key Ions in the Mass Spectrum of this compound

Ion m/z (Mass-to-Charge Ratio) Interpretation Reference
[M+H]⁺ 280.1114 Protonated molecular ion Calculated
[M+Na]⁺ 302.0933 Sodium adduct Calculated
[M]⁺ 279.36 Molecular ion

Calculated values are based on the molecular formula C13H17N3O2S. The reported experimental value may vary slightly.

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the selective and sensitive quantification of this compound. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This process provides a high degree of specificity, crucial for distinguishing the analyte from complex sample matrices.

The fragmentation of this compound in the collision cell of a mass spectrometer is predictable based on its chemical structure. The molecule, with a molecular weight of 279.36 g/mol , will first be protonated in the ion source to form the precursor ion [M+H]⁺ with an m/z of approximately 280.4. Collision-induced dissociation (CID) of this precursor ion would likely lead to the cleavage of the carbamate (B1207046) side chain and fragmentation around the benzimidazole core.

Key fragmentation pathways for benzimidazole carbamates typically involve the loss of the carbamate group and cleavages within the alkylthio side chain. For this compound, characteristic product ions can be predicted, which are essential for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification. sci-hub.ruresearchgate.net

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Product Ion (m/z)Corresponding Neutral Loss
280.4208.1Loss of ethyl carbamate moiety (C₃H₄O₂)
280.4176.1Loss of ethyl carbamate and sulfide (B99878) group (C₃H₄O₂, S)
280.4252.3Loss of ethylene (B1197577) (C₂H₄) from the ethyl group

This data is predictive and based on common fragmentation patterns of benzimidazole carbamates.

Ionization Techniques (e.g., Electrospray Ionization)

Electrospray ionization (ESI) is the most common and suitable ionization technique for analyzing polar and thermally labile compounds like this compound and other albendazole (B1665689) metabolites. chemicalbook.comnih.gov ESI is a soft ionization method that generates gas-phase ions from a liquid solution with minimal fragmentation, preserving the molecular integrity of the analyte. oup.com This is critical for ensuring that the selected precursor ion in MS/MS analysis corresponds to the intact molecule.

The process involves applying a high voltage to a liquid sample flowing through a capillary, which disperses it into a fine aerosol of charged droplets. chemicalbook.com As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase. oup.com For this compound, ESI typically produces a protonated molecule, [M+H]⁺, in the positive ion mode, which is then directed into the mass analyzer. The efficiency of the ESI process can be optimized by adjusting parameters such as spray voltage, nebulizing gas flow, and drying gas temperature to achieve maximum sensitivity. rsc.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov While specific experimental data for this compound is not widely published, the chemical shifts can be predicted based on the analysis of albendazole and its other derivatives. jocpr.comrsc.orgresearchgate.netconicet.gov.ar

The ¹H NMR spectrum would show characteristic signals for the ethyl group of the carbamate, the propylthio side chain, and the protons on the benzimidazole aromatic ring. rsc.org Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Click to view interactive table
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzimidazole Aromatic Protons7.10 - 7.60111.0 - 141.0
N-H (Carbamate/Imidazole)10.5 - 12.0-
-O-CH₂ -CH₃ (Carbamate)~4.20 (quartet)~61.0
-O-CH₂-CH₃ (Carbamate)~1.30 (triplet)~14.5
-S-CH₂ -CH₂-CH₃~2.80 (triplet)~38.0
-S-CH₂-CH₂ -CH₃~1.55 (multiplet)~23.0
-S-CH₂-CH₂-CH₃ ~0.95 (triplet)~13.5
C=O (Carbamate)-~155.0
C2 (Benzimidazole)-~150.0

Note: Predicted values are based on data from similar benzimidazole structures and may vary depending on solvent and experimental conditions. jocpr.comrsc.orgconicet.gov.ar

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. researchgate.netdergipark.org.tr

The presence of the N-H bonds in the imidazole (B134444) ring and the carbamate linker would result in stretching vibrations in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) group of the ethyl carbamate moiety is expected to show a strong absorption band around 1700-1730 cm⁻¹. Other significant absorptions would include C-H stretching from the alkyl chains, C-O stretching of the ester, and C=C and C=N stretching within the benzimidazole ring system. vscht.czpressbooks.publibretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)
Amine/ImidazoleN-H Stretch3200 - 3400
CarbamateC=O Stretch1700 - 1730
Alkyl ChainsC-H Stretch2850 - 2960
Aromatic RingC=C Stretch1500 - 1600
CarbamateC-O Stretch1220 - 1270
SulfideC-S Stretch600 - 800

Note: These are predicted ranges based on standard IR correlation tables and data for similar compounds. vscht.czscribd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net This technique is particularly useful for quantifying compounds containing chromophores, such as the conjugated benzimidazole system in this compound.

Benzimidazole derivatives typically exhibit strong UV absorbance due to the π-electron system in the aromatic ring. For albendazole and its metabolites, the maximum absorption wavelength (λmax) is generally observed in the range of 290-300 nm. researchgate.netresearchgate.net A similar λmax is expected for this compound, making UV-Vis detection a viable method for quantification, especially when coupled with a separation technique like HPLC. The specific λmax can be influenced by the solvent used for analysis. researchgate.net

Electroanalytical Methods for Detection and Quantification

Electroanalytical methods offer a sensitive, rapid, and cost-effective approach for the determination of electroactive compounds like this compound. electrochemsci.orgnih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the redox behavior of a substance. electrochemsci.org

The electrochemical activity of benzimidazole compounds like albendazole is primarily attributed to the oxidation of the sulfur atom in the thioether group. electrochemsci.orgresearchgate.net Studies on albendazole have shown an irreversible oxidation peak at a potential of approximately +0.9 V to +1.1 V (versus a standard reference electrode), depending on the experimental conditions such as pH and the type of working electrode used (e.g., glassy carbon electrode). sci-hub.ruoup.comelectrochemsci.org

It is anticipated that this compound would exhibit similar electrochemical behavior, showing an irreversible oxidation wave corresponding to the oxidation of its propylthio group. This property can be exploited to develop a quantitative method where the peak current is proportional to the concentration of the analyte. electrochemsci.org Modifying the electrode surface with nanomaterials can further enhance the sensitivity and lower the detection limits. nih.gov

Metabolic Pathway Elucidation and Biotransformation Studies of O Desmethyl O Ethylalbendazole

Identification of Metabolic Pathways Leading to or from O-Desmethyl-O-ethylAlbendazole

The formation and further metabolism of this compound are integral parts of the broader metabolic fate of albendazole (B1665689). The primary pathways involved are oxidative biotransformation and dealkylation reactions. These processes are responsible for the conversion of the parent drug into various metabolites, including the subject compound.

Oxidative Biotransformation Processes

Oxidative reactions are a cornerstone of drug metabolism, and this holds true for albendazole and its analogues. The initial and most significant oxidative step for albendazole is its conversion to albendazole sulfoxide (B87167), a reaction primarily carried out by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). wikipedia.orgasm.org This sulfoxide metabolite is considered the main active form of the drug in systemic circulation. nih.gov

Further oxidation can occur, leading to the formation of the inactive albendazole sulfone. wikipedia.orgdrugbank.com Additionally, hydroxylation represents another key oxidative pathway. For instance, fenbendazole, a structurally similar benzimidazole (B57391), is metabolized to hydroxyfenbendazole. washington.edu In the context of albendazole, hydroxylation can also occur, leading to metabolites like hydroxyalbendazole. nih.govwashington.edu Although not directly forming this compound, these oxidative steps create a pool of metabolites that can then undergo further reactions. The production of various metabolites is also observed in other organisms, such as the parasitic protozoan Giardia duodenalis, where albendazole is oxidized to its sulfoxide and sulfone metabolites. frontiersin.org

Dealkylation Reactions (e.g., O-Desmethylation)

Dealkylation, specifically demethylation and de-ethylation, are critical reactions in the metabolic cascade of many drugs. nih.govmdpi.com In the context of albendazole metabolites, these reactions would involve the removal of methyl or ethyl groups from the molecule. For example, the metabolism of tramadol (B15222) involves O-demethylation to form O-desmethyltramadol (M1) and N-demethylation to form N-desmethyltramadol (M2). nih.gov Similarly, the antidepressant venlafaxine (B1195380) undergoes O- and N-demethylation. mdpi.com While the direct formation of this compound from albendazole is not explicitly detailed in the provided search results, its name implies it is a product of O-demethylation and contains an O-ethyl group, suggesting a complex series of metabolic events.

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of albendazole and its derivatives is orchestrated by a host of enzymatic systems, primarily located in the liver. These enzymes, categorized as Phase I and Phase II enzymes, are responsible for the chemical modifications that facilitate drug elimination.

Cytochrome P450 (CYP) Isoforms and their Catalytic Role

The cytochrome P450 superfamily of enzymes is paramount in the Phase I metabolism of a vast number of drugs, including albendazole. youtube.com Several CYP isoforms have been identified as key players in the metabolism of albendazole and its related compounds.

Studies have shown that CYP2J2 is the primary enzyme responsible for the hydroxylation of albendazole to form hydroxyalbendazole. nih.govwashington.eduasm.org CYP2C19 also contributes to this process, albeit to a lesser extent. nih.govwashington.eduasm.org For the structurally similar fenbendazole, both CYP2C19 and CYP2J2 are major enzymes in its hydroxylation. nih.govwashington.eduasm.org

The formation of albendazole sulfoxide, the main active metabolite, involves CYP3A4. wikipedia.orgasm.org Interestingly, in cases of secondary hepatic alveolar echinococcosis in rats, the expression and activity of CYP3A4 were found to be reduced, leading to decreased production of albendazole sulfoxide and increased levels of the parent drug. asm.orgnih.govnih.gov Other CYP isoforms, such as CYP1A2, may also be involved in the further metabolism of albendazole sulfoxide to albendazole sulfone. scielo.br

The table below summarizes the key CYP isoforms involved in albendazole metabolism and their primary functions.

CYP IsoformPrimary Metabolic ReactionReference
CYP2J2Hydroxylation of albendazole nih.govwashington.eduasm.org
CYP2C19Hydroxylation of albendazole nih.govwashington.eduasm.org
CYP3A4S-oxidation of albendazole to albendazole sulfoxide wikipedia.orgasm.org
CYP1A2Potential role in oxidation of albendazole sulfoxide scielo.br

Contribution of Other Phase I and Phase II Enzymes (e.g., UDP-glucuronosyltransferases)

Besides the prominent role of CYPs, other enzymes also contribute to the metabolic fate of albendazole. Flavin-containing monooxygenases (FMOs) are another class of Phase I enzymes involved in the S-oxidation of albendazole. wikipedia.orgasm.org

Phase II enzymes are responsible for conjugation reactions, which typically involve the addition of endogenous molecules to the drug or its metabolites, increasing their water solubility and facilitating their excretion. youtube.com UDP-glucuronosyltransferases (UGTs) are a key family of Phase II enzymes. Studies have shown that albendazole metabolites can undergo glucuronidation. For example, in the helminth Haemonchus contortus, albendazole can be converted to albendazole glucosides, and the activity of UDP-glucosyltransferases was found to be higher in resistant strains. nih.gov In human hepatoma cell lines, albendazole sulfoxide has been shown to be a potent inducer of UGTs. nih.gov

In Vitro Metabolic Studies and Model Systems

To investigate the intricate metabolic pathways of drugs like albendazole, researchers rely on various in vitro model systems. These systems allow for the controlled study of metabolic reactions and the identification of the enzymes involved.

Commonly used in vitro models include:

Human liver microsomes (HLMs): These are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.govwashington.eduasm.org They are widely used to study the formation of metabolites and to determine the kinetic parameters of enzymatic reactions.

Recombinant cytochrome P450s: These are individual CYP enzymes expressed in a cellular system, such as insect cells or bacteria. nih.govwashington.eduasm.org They are invaluable for pinpointing the specific CYP isoform responsible for a particular metabolic reaction.

Cultured human hepatoma cell lines: Cell lines such as HepG2 and Hep3B can be used to study drug metabolism in a more intact cellular environment. nih.gov These cells retain the ability to metabolize drugs and can be used to investigate both Phase I and Phase II reactions, as well as enzyme induction. nih.gov

Ex vivo cultivation of organisms: In parasitology, the ex vivo cultivation of parasites like Haemonchus contortus allows for the study of drug metabolism within the target organism itself. nih.gov

These model systems have been instrumental in elucidating the metabolic pathways of albendazole and identifying the key enzymes involved in its biotransformation. For instance, studies using HLMs and recombinant P450s were crucial in identifying CYP2J2 and CYP2C19 as the major enzymes in albendazole hydroxylation. nih.govwashington.eduasm.org Similarly, studies with hepatoma cell lines demonstrated the role of both CYPs and FMOs in albendazole oxidation and the induction of UGTs by its sulfoxide metabolite. nih.gov

Utilization of Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions, Cytosol)

Subcellular fractions are invaluable tools for in vitro metabolism studies, allowing researchers to investigate the roles of specific enzymes and cellular compartments in drug biotransformation.

Liver Microsomes: Human liver microsomes are a standard in vitro model for studying Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. nih.gov For Albendazole, studies using human liver microsomes have been crucial in identifying the enzymes responsible for its sulfoxidation. scielo.brnih.gov It has been demonstrated that both CYP enzymes, primarily CYP3A4, and FMO contribute to the formation of Albendazole sulfoxide. nih.gov Furthermore, the hydroxylation of Albendazole has also been characterized using liver microsomes. asm.orgresearchgate.net It is therefore expected that incubating this compound with human liver microsomes would lead to the formation of its sulfoxide and potentially hydroxylated and O-deethylated metabolites.

S9 Fractions: The S9 fraction contains both microsomal and cytosolic enzymes and is used to study a broader range of metabolic reactions, including both Phase I and Phase II conjugation reactions. While information on the use of S9 fractions for this compound is not available, studies with Albendazole would utilize this fraction to investigate the interplay between oxidation and potential conjugation reactions.

Cytosol: The cytosolic fraction contains various soluble enzymes, including some transferases involved in Phase II metabolism. For a compound like this compound, the cytosol could be used to investigate potential conjugation of any metabolites formed, for instance, through sulfation or glucuronidation, although the primary routes for Albendazole are oxidative. researchgate.net

Table 1: Investigating the Metabolism of this compound with Subcellular Fractions

Subcellular FractionKey Enzymes PresentPotential Metabolic Reactions for this compound (Hypothesized)
Liver Microsomes Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO)S-oxidation, Hydroxylation, O-deethylation
S9 Fraction Microsomal and Cytosolic enzymesS-oxidation, Hydroxylation, O-deethylation, Conjugation reactions
Cytosol Soluble enzymes (e.g., some transferases)Phase II conjugation of metabolites

Application of Recombinant Enzymes in Metabolic Research

To pinpoint the specific enzymes responsible for a drug's metabolism, recombinant enzymes (enzymes produced through genetic engineering) are widely used.

Studies utilizing a panel of recombinant human cytochrome P450 enzymes have been instrumental in identifying the specific isoforms involved in Albendazole metabolism. Research has shown that CYP2J2 is the primary enzyme responsible for the hydroxylation of Albendazole, with CYP2C19 also contributing. asm.orgnih.govnih.gov For the sulfoxidation of Albendazole, while FMO plays a role, CYP3A4 has been identified as a major contributor. scielo.brnih.gov

Following this approach, a panel of recombinant CYP and FMO enzymes could be used to definitively identify the enzymes responsible for the metabolism of this compound. It would be anticipated that isoforms such as CYP2J2 and CYP2C19 might be involved in any potential hydroxylation, while CYP3A4 and FMOs could mediate the S-oxidation. The potential O-deethylation reaction would also likely be catalyzed by a specific CYP isoform.

Table 2: Recombinant Enzymes in the Study of Albendazole Metabolism

Recombinant EnzymeRole in Albendazole MetabolismPotential Role in this compound Metabolism (Hypothesized)
CYP2J2 Primary enzyme for hydroxylation asm.orgresearchgate.netPotential involvement in hydroxylation
CYP2C19 Contributes to hydroxylation asm.orgresearchgate.netPotential involvement in hydroxylation
CYP3A4 Major contributor to sulfoxidation scielo.brnih.govPotential involvement in S-oxidation
FMO Contributes to sulfoxidation scielo.brnih.govPotential involvement in S-oxidation

In Silico Modeling and Prediction of Metabolic Fate and Interactions

In silico (computer-based) modeling has become an essential tool in modern drug discovery and development for predicting the metabolic fate and potential drug-drug interactions of new chemical entities. These models use the chemical structure of a compound to predict its properties and metabolic pathways.

For Albendazole, in silico approaches have been used to develop physiologically based pharmacokinetic (PBPK) models. researchgate.netnih.gov These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug and its main metabolite, Albendazole sulfoxide. researchgate.netnih.gov Such models can help predict plasma concentrations and understand the impact of various factors, such as co-administered drugs that are inhibitors or inducers of the metabolizing enzymes. nih.gov For instance, in silico tools can predict the interaction of Albendazole with specific CYP enzymes, and molecular modeling studies have explored its binding to these enzymes. nih.gov

For this compound, in silico tools could be employed to:

Predict its affinity for various CYP and FMO isoforms.

Identify potential sites of metabolism on the molecule (e.g., the sulfur atom for oxidation, the ethyl group for dealkylation).

Estimate its pharmacokinetic properties.

Predict potential drug-drug interactions based on its predicted metabolizing enzymes.

These computational predictions would provide a valuable starting point for subsequent in vitro and in vivo studies, guiding the experimental design and helping to interpret the results.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of O Desmethyl O Ethylalbendazole and Its Analogs

Fundamental Principles of SAR and QSAR in Compound Development

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that examines the relationship between the three-dimensional structure of a molecule and its biological activity. patsnap.comug.edu.ge The core principle is that the biological effect of a compound is a direct function of its chemical structure, including the arrangement of atoms and functional groups. patsnap.comoncodesign-services.com SAR studies involve the systematic modification of a lead compound's structure and the subsequent evaluation of these changes on its activity. ug.edu.geoncodesign-services.com This qualitative approach helps identify key pharmacophoric features—the essential structural moieties responsible for a molecule's interaction with a biological target, such as an enzyme or receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) advances this concept by establishing a mathematical or statistical correlation between the chemical structure and biological activity. ug.edu.genih.gov In QSAR, the structural properties of a series of compounds are quantified using molecular descriptors. chem-soc.si These descriptors can be physicochemical (e.g., lipophilicity, electronic effects), steric, or topological in nature. chem-soc.sinih.gov By employing statistical methods like multiple linear regression (MLR) or machine learning algorithms, QSAR models are developed to predict the biological activity of new, unsynthesized compounds. nih.govnumberanalytics.com A robust QSAR model not only predicts activity but also provides mechanistic insights into how specific structural features influence the desired biological outcome. scholars.direct The general workflow for a QSAR study involves selecting a dataset of compounds with known activities, calculating molecular descriptors, generating a mathematical model correlating descriptors with activity, and validating the model's predictive power. nih.gov

Elucidation of Key Structural Determinants for Biological Activity in O-Desmethyl-O-ethylAlbendazole Series

The core benzimidazole (B57391) ring is essential for activity. Modifications at the C-2 and C-5 positions of this ring system have been shown to significantly impact potency.

The C-2 Position: The methyl carbamate (B1207046) group (-NHCOOCH3) at the C-2 position is a critical determinant for binding to the β-tubulin target.

The C-5 Position: The substituent at the C-5 position plays a crucial role in modulating the compound's properties and activity. In albendazole (B1665689), this is a propylthio group (-S-CH2CH2CH3). The nature of this thioether linkage is vital. For instance, oxidation of the sulfur to form albendazole sulfoxide (B87167) (ricobendazole) or albendazole sulfone results in metabolites with varied activity; the sulfoxide is generally potent, while the sulfone is nearly inactive. nih.gov The length and nature of the alkyl chain in the thioether can also influence efficacy. Studies on albendazole thioether analogues have shown that variations in the alkyl chain (from methylthio to octylthio) affect the inhibitory concentration (IC50) against parasites. nih.gov The introduction of a phenyl ring in this position, as seen in fenbendazole, also yields potent anthelmintic activity. acs.org

CompoundC-5 SubstituentC-2 SubstituentRelative Activity/Potency
Albendazole PropylthioMethyl CarbamateHigh-affinity binder to β-tubulin nih.gov
Albendazole Sulfoxide (Ricobendazole) PropylsulfinylMethyl CarbamateMedium-affinity binder, generally potent nih.govacs.org
Albendazole Sulfone PropylsulfonylMethyl CarbamateNearly inactive nih.gov
Fenbendazole PhenylthioMethyl CarbamateHigh-affinity binder, potent acs.org
Mebendazole BenzoylMethyl CarbamateHigh-affinity binder, potent nih.gov
RetroABZ Isomer of AlbendazoleMethyl CarbamateEnhanced potency and solubility compared to Albendazole mdpi.com

Computational and Molecular Docking Approaches in SAR Studies

Computational tools, particularly molecular docking, are indispensable in modern SAR investigations, providing atomic-level insights into how a ligand interacts with its biological target. patsnap.comwisdomlib.org For the this compound series, the primary target for docking studies is β-tubulin, the protein subunit of microtubules.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a receptor. wisdomlib.org Studies on albendazole and its analogs have successfully used docking to elucidate their binding mode within the colchicine (B1669291) binding site of β-tubulin. nih.govingentaconnect.com These simulations have shown that the benzimidazole core fits into a hydrophobic pocket, and the carbamate moiety forms crucial hydrogen bonds with amino acid residues in the binding site, such as glutamine, histidine, and threonine. nih.govthepharmajournal.com For example, docking studies revealed that albendazole can form a hydrogen bond with the C236 residue in Giardia β-tubulin. nih.gov

Mutations in the β-tubulin gene, such as at positions F167Y and E198A, are known to confer resistance to benzimidazole drugs. ingentaconnect.com Molecular docking has been instrumental in understanding the structural basis of this resistance. Simulations show that these mutations can lead to decreased binding affinity for albendazole, likely due to steric hindrance or the loss of key interactions within the binding pocket. ingentaconnect.com

Furthermore, molecular dynamics (MD) simulations can complement docking studies by providing information on the stability of the ligand-protein complex over time. ingentaconnect.com These computational approaches allow researchers to virtually screen new analogs, including hypothetical ones like this compound, predicting their potential binding affinity and guiding the synthesis of the most promising candidates. acs.org

CompoundTarget ProteinKey Interacting Residues (Predicted)Predicted Binding Affinity (kcal/mol)
Albendazole Giardia β-tubulinC236, E198 nih.gov-5.6 nih.gov
Albendazole VEGFR-2Cys919 nih.gov-
Fenbendazole VEGFR-2-Higher than Albendazole acs.org
Mebendazole VEGFR-2-Higher than Albendazole acs.org
Albendazole thioether analogs Giardia β-tubulinE198 nih.gov-5.1 to -5.2 nih.gov

Correlation of Molecular Descriptors with Biological Responses and Mechanisms

QSAR studies on benzimidazole derivatives have successfully correlated various molecular descriptors with their anthelmintic and antifungal activities, providing a quantitative framework for understanding their mechanism of action. nih.gov These studies build mathematical models to predict biological activity based on the structural properties of the compounds. biolscigroup.us

Several classes of molecular descriptors have been found to be significant in governing the biological response of benzimidazole analogs:

Lipophilicity (logP): This descriptor, which measures a compound's partitioning between an oily and an aqueous phase, is frequently correlated with biological activity. chem-soc.sinih.gov A certain level of lipophilicity is required for the drug to cross cell membranes and reach its target. QSAR models have shown that logP is a key descriptor governing the inhibitory activity of benzimidazoles. nih.govallsubjectjournal.com

Electronic Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (E-HOMO), dipole moment (μ), and atomic charges (q) are crucial. scholars.directbiolscigroup.us E-HOMO is related to the molecule's ability to donate electrons, which can be important for receptor interactions. scholars.direct The dipole moment influences polar interactions, and specific atomic charges can dictate hydrogen bonding and electrostatic interactions with the target protein. scholars.directbiolscigroup.us

Steric and Topological Descriptors: Descriptors such as surface area grid (SAG) and molar refractivity (MR) quantify the size and shape of the molecule. nih.govallsubjectjournal.com These are critical for ensuring a proper fit within the binding site of the target enzyme. An optimal molecular size and shape are necessary to avoid steric clashes and maximize favorable contacts. drugdesign.org

A QSAR study on 2-thioalkyl aryl benzimidazole derivatives identified the dipole moment, E-HOMO, and the smallest negative charge as the key parameters determining anthelmintic activity against Haemonchus contortus. scholars.directbiolscigroup.us Another study on benzothiazole (B30560) derivatives found that the octanol/water partition coefficient (logP) was positively correlated with anthelmintic activity, while the total polar surface area (T-psa) was negatively correlated. allsubjectjournal.com These models provide valuable insights, suggesting that increasing lipophilicity while controlling polar surface area could enhance the efficacy of new analogs.

Rational Design of Novel Compounds Based on SAR/QSAR Insights

The knowledge gained from SAR and QSAR studies provides a powerful platform for the rational design of novel compounds with improved properties. numberanalytics.commdpi.com By understanding which structural features are essential for activity and which can be modified to enhance potency or selectivity, medicinal chemists can design new molecules more efficiently. oncodesign-services.com

For the this compound series, SAR/QSAR insights can guide several design strategies:

Lead Optimization: Based on the understanding that the C-5 position is crucial for modulating activity, new analogs with different substituents at this position can be designed. nih.govacs.org For example, introducing groups that enhance lipophilicity or create additional favorable interactions within the β-tubulin binding pocket could lead to more potent compounds.

Scaffold Hopping: While maintaining the essential pharmacophoric elements (like the carbamate moiety), the core benzimidazole scaffold could be replaced with other heterocyclic systems to explore new chemical space and potentially overcome resistance mechanisms. numberanalytics.com

Predictive Modeling: Validated QSAR models can be used to predict the biological activity of designed, but not yet synthesized, compounds. mdpi.com This in silico screening allows researchers to prioritize the synthesis of candidates that are most likely to be active, saving time and resources. researchgate.net

The ultimate goal of these design efforts is to develop new anthelmintic agents that are more potent, have a broader spectrum of activity, possess improved pharmacokinetic properties, and are effective against drug-resistant parasite strains. researchgate.net

Preclinical Research Paradigms and in Vitro/in Vivo Model Systems for O Desmethyl O Ethylalbendazole

Development of Preclinical Research Models for Compound Evaluation

The foundation of preclinical assessment lies in the development and utilization of robust research models. These models, spanning from cellular systems to whole organisms, are designed to investigate the compound's therapeutic potential and its physiological interactions.

In vitro cell-based assays represent the initial step in probing the mechanism of action of a compound like O-Desmethyl-O-ethylAlbendazole. These systems offer a controlled environment to study cellular responses to the compound, providing insights into its molecular targets and pathways. Given that this compound, like its parent compound, is believed to act by inhibiting tubulin polymerization, several specific assays are employed.

Tubulin Polymerization Assays: The primary mechanism of benzimidazoles is the disruption of microtubule formation. This can be directly measured using assays with purified tubulin. These assays typically monitor the change in fluorescence or turbidity as tubulin subunits polymerize into microtubules in the presence or absence of the test compound. cytoskeleton.com A reduction in the polymerization rate or extent indicates inhibitory activity. cytoskeleton.comfrontiersin.org

Cytotoxicity and Cytostatic Assays: To determine the compound's effect on cell viability and proliferation, various assays are used. These include measuring the leakage of lactate (B86563) dehydrogenase (LDH) from cells with compromised membranes, assessing metabolic activity through the reduction of tetrazolium salts (e.g., MTT assay), or quantifying ATP levels as an indicator of cell health. nih.govsygnaturediscovery.com Such assays can establish the concentration at which the compound induces cell death or inhibits growth in cancer cell lines or parasite cultures.

Cell Migration and Invasion Assays: For exploring potential anticancer applications, assays like the wound closure assay or the transwell migration assay are utilized. nih.gov These methods assess the ability of a compound to inhibit the movement and invasive properties of cancer cells, which are critical aspects of metastasis.

Clonogenic Assays: Considered a gold standard for determining cell reproductive viability, the clonogenic assay measures the ability of a single cell to grow into a colony. nih.gov This long-term assay provides insight into the compound's ability to cause permanent cell death.

Cell Transformation Assays (CTAs): Using cell lines such as BALB/c 3T3 or Syrian hamster embryo (SHE) cells, CTAs can model the stages of carcinogenesis in vitro. europa.eu These assays are valuable for evaluating the potential of a compound to inhibit or induce malignant transformation.

Preliminary in vitro studies on this compound have indicated that it can significantly reduce the viability of parasites in culture and may possess antimicrobial properties.

Following in vitro characterization, in vivo animal models are essential for understanding how a compound behaves in a complex, whole-organism system. msdvetmanual.com These models are crucial for evaluating both the desired pharmacological effects (pharmacodynamics) and the absorption, distribution, metabolism, and excretion (ADME) of the compound (pharmacokinetics).

For a compound related to albendazole (B1665689), several animal models are relevant:

Rodent Models (Mice, Rats): Mice and rats are standard models for initial in vivo studies due to their well-characterized genetics, rapid breeding cycle, and cost-effectiveness. For an anthelmintic compound, murine models of parasitic infections, such as giardiasis, are employed to assess efficacy. mdpi.comresearchgate.net For potential anticancer applications, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.

Ruminant Models (Sheep, Goats, Cattle): Given the extensive use of albendazole in livestock, these larger animal models are critical for veterinary pharmaceutical development. nih.gov They are particularly important for studying the pharmacokinetics of benzimidazoles, as the rumen can act as a drug reservoir, significantly influencing absorption and systemic availability. msdvetmanual.com

Other Species: Pigs and dogs have also been used in pharmacokinetic studies of albendazole and its metabolites to understand species-specific differences in drug disposition. mdpi.com

These animal models are indispensable for correlating the concentrations of the compound in the body with its therapeutic or toxic effects.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Preclinical Development

Pharmacokinetic and pharmacodynamic studies are interlinked disciplines that form the quantitative basis of pharmacology. PK describes what the body does to the drug, while PD describes what the drug does to the body.

Assessing compound exposure involves measuring its concentration over time in various biological matrices, primarily plasma or blood. This is fundamental to understanding its absorption rate, distribution to tissues, and elimination half-life.

Sample Collection: Serial blood samples are collected from the animal models at predefined time points following compound administration. mdpi.com Other relevant matrices like tissue, bile, and urine may also be collected to understand distribution and excretion pathways. nih.govasm.org

Analytical Quantification: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is a common method for quantifying drug concentrations. nih.gov For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.net These techniques allow for the simultaneous measurement of the parent compound and its metabolites.

Pharmacokinetic Parameter Calculation: From the resulting concentration-time data, key PK parameters are calculated using non-compartmental analysis. These parameters provide a comprehensive profile of the drug's disposition.

Table 1: Key Pharmacokinetic Parameters and Their Descriptions

Parameter Description
Cmax Maximum (peak) plasma concentration of a drug after administration.
Tmax Time at which Cmax is reached.
AUC Area Under the Curve (plasma concentration vs. time), representing total drug exposure.
Half-life, the time required for the drug concentration to decrease by half.
CL/F Apparent total clearance of the drug from plasma, adjusted for bioavailability.

| Vd/F | Apparent volume of distribution, indicating the extent of drug distribution into tissues. |

Data derived from pharmacokinetic principles.

For illustrative purposes, the table below shows typical pharmacokinetic parameters for albendazole's primary active metabolite, albendazole sulfoxide (B87167) (ABZSO), in various species, demonstrating the type of data generated in these studies.

Table 2: Example Pharmacokinetic Parameters of Albendazole Sulfoxide (Active Metabolite) in Different Animal Models

Species Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½ (h)
Sheep 5 (oral) 1.48 10.7 37.4 8.9
Pigs 10 (oral) ~3.0 ~7.0-12.0 ~45-50 ~8.0
Cattle 5 (oral) 0.96 12.0 - 7.0

| Goats | 5 (SC) | 3.51 | 12.0 | 79.9 | 10.3 |

This table is illustrative, compiled from data on the related compound albendazole sulfoxide to demonstrate typical outputs of PK studies. mdpi.com Exact values vary significantly based on formulation, diet, and individual animal.

Evaluating target engagement confirms that the compound interacts with its intended molecular target within the cell, which is essential for validating its mechanism of action. For this compound, the primary target is β-tubulin.

Cellular Thermal Shift Assay (CETSA): This technique assesses ligand binding by measuring changes in the thermal stability of the target protein. When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be detected, confirming engagement.

Fluorescence-Based Competition Assays: These assays use a fluorescent probe known to bind to the target site (e.g., the colchicine-binding site on tubulin). frontiersin.org The ability of an unlabeled compound like this compound to displace the fluorescent probe is measured, allowing for the calculation of its binding affinity. frontiersin.org

Proteome-Wide Stability Assays: Advanced techniques like Solvent Proteome Profiling (SPP) assess changes in protein stability upon ligand binding across the entire proteome. This can confirm on-target engagement while simultaneously identifying potential off-target interactions.

Bioluminescence Resonance Energy Transfer (BRET): Assays like NanoBRET® can quantitatively measure compound binding in live cells. This method uses a target protein fused to a luciferase enzyme and a fluorescent tracer that binds to the target, allowing for the measurement of compound affinity and residence time through energy transfer.

Formulation Development for Preclinical In Vivo Investigations

The poor aqueous solubility of many benzimidazole (B57391) compounds, including albendazole, is a major hurdle for in vivo studies, as it limits absorption and bioavailability. Therefore, formulation development is a critical preclinical activity to ensure adequate systemic exposure for pharmacological and toxicological assessment. mdpi.com

Several strategies can be employed to enhance the solubility and dissolution of a compound like this compound:

Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can improve the dissolution rate.

Amorphous Solid Dispersions (ASDs): This approach involves dispersing the crystalline drug into a polymeric carrier (e.g., PVP K30, PEG6000, Poloxamer 188) to create a higher-energy amorphous form. This amorphous state has significantly greater solubility than the stable crystalline form. A solvent method using trace amounts of acid to dissolve the benzimidazole before mixing with the carrier can be particularly effective.

Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility. For example, forming a hydrochloride salt of albendazole has been shown to improve its dissolution rate.

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solutions in oils, or suspensions in lipid vehicles can improve the absorption of lipophilic drugs by facilitating their solubilization in the gastrointestinal tract.

Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents (like cyclodextrins) into the formulation can enhance the solubility of the drug in the delivery vehicle.

Table 3: Common Formulation Strategies for Poorly Soluble Benzimidazoles

Formulation Strategy Principle Example Excipients
Amorphous Solid Dispersion Converts crystalline drug to a high-energy, more soluble amorphous state. PVP K30, PEG6000, Poloxamer 188.
Salt Formation Creates a more soluble ionic form of the drug. Hydrochloric acid, Fumaric acid.
Lipid-Based Systems Solubilizes the drug in lipids to enhance absorption. Oils, surfactants (e.g., Tween 80), co-solvents. mdpi.com
Hydrotropy Increases solubility using high concentrations of hydrotropic agents. Sodium benzoate, Urea, Sodium salicylate. orientjchem.org

| Particle Size Reduction | Increases surface area to enhance dissolution rate. | N/A (Process-based) |

Data derived from formulation science principles and studies on the related compound albendazole.

The choice of formulation for preclinical studies will depend on the physicochemical properties of this compound, the intended route of administration (e.g., oral, intraperitoneal, intravenous), and the animal model being used. mdpi.com

Strategies for Optimizing Exposure and Bioavailability in Animal Models

Optimizing systemic exposure is a critical objective in the preclinical assessment of novel therapeutic agents like this compound. Achieving adequate oral bioavailability is paramount for ensuring that the compound reaches its target site in sufficient concentrations to elicit a pharmacological effect. The primary factors influencing oral bioavailability are the drug's solubility, permeability, and susceptibility to first-pass metabolism.

For compounds with poor water solubility, a common challenge in drug discovery, various formulation strategies can be employed to enhance bioavailability in animal models. These can range from simple solutions and suspensions to more complex bioavailability-enabling formulations. The choice of the dosing vehicle is a critical consideration, as it can significantly impact the absorption of poorly water-soluble compounds.

Key strategies to overcome bioavailability barriers include:

Solubility Enhancement: Techniques to improve the solubility of the active pharmaceutical ingredient (API) are investigated. This may involve the use of co-solvents, surfactants, or creating amorphous solid dispersions.

Permeability Assessment: High-throughput in vitro assays are typically used to evaluate the permeability of a compound across biological membranes, helping to prioritize candidates for in vivo studies.

Metabolic Stability: Understanding the compound's susceptibility to first-pass metabolism in the liver and gut wall is crucial. In vitro models using liver microsomes or hepatocytes can provide initial insights.

A systematic approach to identifying and addressing the specific barriers limiting bioavailability is essential for the successful preclinical development of this compound.

Role of Preformulation Testing in Early Preclinical Development

Preformulation testing constitutes a foundational phase in drug development, aimed at characterizing the intrinsic physicochemical properties of a drug substance, both alone and in combination with excipients. uop.edu.pk This early-stage investigation is crucial for guiding the development of stable and bioavailable dosage forms that can be reliably manufactured. uop.edu.pk The insights gained from preformulation studies for this compound would be instrumental in navigating the subsequent stages of its preclinical and clinical evaluation. uop.edu.pk

The overarching goal of preformulation testing is to generate a comprehensive dataset that informs formulators about the potential challenges and opportunities associated with the compound. This process begins after a compound has been identified through biological screening and a decision has been made for its further development. uop.edu.pk

Key areas of investigation during preformulation include:

Physicochemical Characterization: This involves determining fundamental properties such as the compound's chemical structure, and different salt forms available. uop.edu.pk

Solubility Profile: A thorough understanding of the compound's solubility in various solvents and pH conditions is critical. This data is essential for developing oral dosage forms and predicting in vivo performance. Intrinsic solubility is often assessed at 37°C to mimic physiological conditions and at 4-5°C to evaluate stability during storage.

Solid-State Properties: The crystalline and amorphous forms of a drug can exhibit different physical properties, including solubility and stability. uop.edu.pk Techniques like microscopy, X-ray diffraction, and thermal analysis are used to identify and characterize different polymorphic forms. uop.edu.pk

Stability Analysis: Stress testing is conducted to evaluate the stability of the drug substance under various conditions, such as heat, humidity, light, and in the presence of different pH levels and oxidizing agents.

A risk assessment is often performed during preformulation to evaluate the viability of developing the API in its free form versus a salt form, especially for compounds with poor physicochemical characteristics. This early assessment helps in making informed decisions and mitigating potential development hurdles.

Table 1: Key Preformulation Parameters and Their Significance

ParameterSignificance in Preclinical Development
Solubility Influences dissolution rate and absorption, guiding formulation strategies.
Permeability Determines the ability of the compound to cross biological membranes.
Polymorphism Different crystal forms can affect stability, solubility, and bioavailability. uop.edu.pk
pKa Determines the degree of ionization at different pH values, affecting solubility and absorption.
LogD/LogP Indicates the lipophilicity of the compound, which influences its partitioning behavior and permeability.
Stability Essential for ensuring the integrity and shelf-life of the drug substance and product.

Methodologies for Investigating Absorption, Distribution, and Elimination (ADE) in Preclinical Models

The investigation of a drug's Absorption, Distribution, and Elimination (ADE) is a cornerstone of preclinical research, providing essential information on its pharmacokinetic profile. For orally administered compounds like this compound, understanding how the drug is absorbed from the gastrointestinal tract, distributed throughout the body, and ultimately eliminated is critical for predicting its efficacy and designing appropriate clinical studies. nih.gov

A variety of in vitro, in situ, and in vivo models are utilized to characterize the ADE properties of a drug candidate.

In Vitro Models:

Caco-2 Cells: This human colon adenocarcinoma cell line is a widely used in vitro model to predict the intestinal absorption of drugs. nih.gov These cells differentiate to form a monolayer that mimics the intestinal epithelium, allowing for the assessment of drug permeability.

Liver Microsomes and Hepatocytes: These are used to study the metabolic stability of a compound and identify the enzymes responsible for its metabolism, providing insights into hepatic clearance. nih.gov

In Situ Models:

Intestinal Perfusion: This technique, often performed in rats, involves perfusing a segment of the intestine with a drug solution to directly measure its absorption rate and permeability. nih.gov

In Vivo Models:

Animal Models: In vivo studies in animals, such as rodents, are essential for understanding the complete pharmacokinetic profile of a drug in a living organism. nih.gov These studies provide data on parameters like bioavailability, volume of distribution, and clearance.

Mass Spectrometry Imaging (MSI): This advanced analytical technique allows for the visualization of the spatial distribution of a drug and its metabolites within tissues. MSI can provide valuable information on where a drug is absorbed in the gastrointestinal tract and how it is distributed to various organs. For instance, MALDI-MSI has been used to visualize the distribution of drugs in the stomach, intestine, and liver of mice at different time points after oral administration.

The selection of appropriate preclinical models is crucial for obtaining data that can be reliably extrapolated to humans. nih.gov While in vitro and in situ models are valuable for screening and mechanistic studies, in vivo studies in animal models remain a critical component of preclinical drug development.

Table 2: Common Preclinical Models for ADE Studies

Model TypeSpecific ModelInformation Gained
In Vitro Caco-2 cell monolayersIntestinal permeability and absorption potential. nih.gov
Liver microsomes/hepatocytesMetabolic stability and hepatic clearance. nih.gov
In Situ Rat intestinal perfusionIntestinal absorption rate and permeability. nih.gov
In Vivo Rodent pharmacokinetic studiesBioavailability, distribution, and elimination parameters. nih.gov
Mass Spectrometry Imaging (MSI)Spatial distribution of drug and metabolites in tissues.

Q & A

Q. How can response surface methodology (RSM) resolve multi-variable optimization challenges in this compound formulation?

  • Methodological Answer : Apply Central Composite Design (CCD) to optimize factors like polymer ratios and spray-drying temperatures. Use desirability functions (D) to balance conflicting responses (e.g., maximizing EE and Q30). Validate models via ANOVA, ensuring lack-of-fit p-values >0.05 and R² >0.90 .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in comparative studies of this compound and parent drugs?

  • Methodological Answer : Use meta-analysis to pool data from randomized trials, calculating pooled risk ratios (RR) with 95% CIs. Address heterogeneity via subgroup analysis (e.g., dose regimens, host species). For in vivo discrepancies, apply repeated-measures ANOVA to account for inter-individual variability .

Q. How can researchers mitigate batch-to-batch variability in scaled-up production of this compound microspheres?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of spray-drying parameters (e.g., inlet temperature, feed rate). Use Plackett-Burman screening to identify critical factors (e.g., excipient purity, humidity) and establish control limits via statistical process control (SPC) charts .

Q. What in vitro-in vivo correlation (IVIVC) models are suitable for predicting the bioavailability of this compound formulations?

  • Methodological Answer : Develop Level A correlations by comparing dissolution profiles (e.g., Korsmeyer-Peppas model) with in vivo AUC data. Validate using similarity factors (f2 >50) and non-linear mixed-effects modeling (NONMEM) to account for interspecies differences .

Q. How should researchers address ethical and methodological biases in preclinical studies involving this compound?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization of treatment groups and blinded outcome assessments. Use power analysis to determine sample sizes and report effect sizes with 95% CIs. Disclose conflicts of interest and raw data via repositories like Figshare .

Methodological Resources

  • Experimental Design : Central Composite Design (), Plackett-Burman screening ().
  • Statistical Tools : ANOVA with backward elimination (), desirability functions ().
  • Safety Protocols : GHS hazard mitigation ().
  • Data Sources : Cochrane reviews (), PubMed/EMBASE strategies ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.